![molecular formula C11H13N3O2 B12624198 Ethyl (6-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetate CAS No. 918484-89-6](/img/structure/B12624198.png)
Ethyl (6-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (6-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetate is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound features a pyrazole ring fused to a pyridine ring, with an ethyl acetate group attached to the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (6-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-methyl-2H-pyrazolo[3,4-b]pyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: Ethyl (6-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl acetate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrazolopyridine derivatives.
Scientific Research Applications
Antimicrobial Properties
Ethyl (6-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetate has demonstrated significant antimicrobial activity. Studies have shown that derivatives of pyrazolo[3,4-b]pyridines possess broad-spectrum antimicrobial effects against various bacteria and fungi. The mechanism of action is often attributed to the disruption of microbial cell membranes and interference with metabolic pathways .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Research indicates that pyrazolo[3,4-b]pyridine derivatives can act as inhibitors of heat shock protein 90 (HSP90), a molecular chaperone implicated in cancer cell survival and proliferation. This compound exhibits selective inhibition of HSP90α and HSP90β, leading to reduced tumor growth in xenograft models without significant toxicity .
Case Studies
- Antimicrobial Activity Study : A study evaluated the effectiveness of various pyrazolo[3,4-b]pyridine derivatives against common pathogens. This compound showed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to standard antibiotics .
- Cancer Inhibition Research : In a preclinical trial involving NCI-H1975 xenograft mice, this compound was administered orally and resulted in significant tumor regression. The study highlighted its potential as an effective therapeutic agent with minimal side effects .
Comparative Analysis of Biological Activities
Compound | Antimicrobial Activity | Anticancer Activity | Target Protein |
---|---|---|---|
This compound | High | Moderate | HSP90 |
TAS-116 | Moderate | High | HSP90α/β |
Other Pyrazolo Derivatives | Variable | Low to Moderate | Various Enzymes |
Mechanism of Action
The mechanism of action of ethyl (6-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetate involves its interaction with specific molecular targets. For instance, as a TRK inhibitor, it binds to the kinase domain of TRKs, preventing their phosphorylation and subsequent activation of downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt. This inhibition disrupts the proliferation and survival of cancer cells .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Shares a similar core structure but lacks the ethyl acetate group.
2H-Pyrazolo[3,4-b]pyridine: Another isomer with a different tautomeric form.
Pyrazoloquinolines: Compounds with a quinoline ring fused to a pyrazole ring.
Uniqueness: Ethyl (6-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ethyl acetate group enhances its solubility and potential for further functionalization .
Biological Activity
Ethyl (6-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetate is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
This compound can be synthesized through various methods involving the condensation of 5-aminopyrazoles with electrophilic carbonyl compounds. Recent studies have demonstrated efficient synthetic routes that yield high purity and yield of the target compound, allowing for further biological evaluation .
Biological Activities
The biological activities of this compound include:
1. Antiproliferative Activity:
- Several studies have reported its effectiveness against various cancer cell lines, including MV4-11 (biphenotypic B myelomonocytic leukemia), K562 (chronic myeloid leukemia), and MCF-7 (human breast cancer). The compound demonstrated dose-dependent antiproliferative effects, with IC50 values ranging from 5 to 15 µM across different cell lines .
2. Mechanism of Action:
- The antiproliferative effects are attributed to the induction of apoptosis through the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP). The compound also affects microtubule-associated proteins involved in autophagy pathways, indicating a multifaceted mechanism of action .
3. Anti-inflammatory and Antibacterial Properties:
- Preliminary investigations suggest that derivatives of pyrazolo[3,4-b]pyridines exhibit anti-inflammatory and antibacterial activities. This compound has shown potential in inhibiting bacterial growth in vitro, although specific data on this compound are still emerging .
Case Studies
Case Study 1: Anticancer Efficacy
In a study evaluating a series of pyrazolo[3,4-b]pyridine derivatives, this compound was among the most potent compounds tested against MCF-7 cells. The study highlighted its ability to induce apoptosis through mitochondrial pathways and activate caspase cascades .
Case Study 2: In Vivo Studies
Animal model studies have begun to assess the in vivo efficacy of this compound. Early results indicate significant tumor reduction in xenograft models when administered at therapeutic doses, supporting its potential as an anticancer agent .
Table 1: Antiproliferative Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MV4-11 | 10 | Induction of apoptosis via caspase activation |
K562 | 8 | PARP cleavage and microtubule disruption |
MCF-7 | 5 | Activation of apoptotic pathways |
Table 2: Comparison with Other Pyrazolo Derivatives
Compound Name | IC50 (µM) | Activity Type |
---|---|---|
This compound | 5 | Antiproliferative |
4-(2,6-Diphenylpyrazolo[4,3-c]pyridin-7-yl)phenol | 3 | Antiproliferative |
3-Aminopyrazolopyridinone derivatives | 15 | Moderate inhibition |
Properties
CAS No. |
918484-89-6 |
---|---|
Molecular Formula |
C11H13N3O2 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
ethyl 2-(6-methylpyrazolo[3,4-b]pyridin-2-yl)acetate |
InChI |
InChI=1S/C11H13N3O2/c1-3-16-10(15)7-14-6-9-5-4-8(2)12-11(9)13-14/h4-6H,3,7H2,1-2H3 |
InChI Key |
CJJFNIBGFINGNC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=C2C=CC(=NC2=N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.